molecular formula C12H22N2O3 B7916153 [(1-Acetyl-piperidin-3-ylmethyl)-ethyl-amino]-acetic acid

[(1-Acetyl-piperidin-3-ylmethyl)-ethyl-amino]-acetic acid

Cat. No.: B7916153
M. Wt: 242.31 g/mol
InChI Key: GLWZTXPQTYPQRM-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-3-ylmethyl)-ethyl-amino]-acetic acid (CAS: 1353953-51-1) is a synthetic organic compound with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . Its structure comprises three key components:

  • A piperidine ring (a six-membered amine ring) acetylated at the 1-position.
  • An ethylamino group attached to the 3-methyl position of the piperidine ring.
  • A terminal acetic acid moiety linked to the ethylamino group.

This compound exhibits moderate hydrophilicity, as indicated by its XLogP3 value of -1.8, and features 1 hydrogen bond donor (-COOH) and 4 hydrogen bond acceptors (acetyl carbonyl, tertiary amine, and carboxylate oxygen) .

Properties

IUPAC Name

2-[(1-acetylpiperidin-3-yl)methyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-13(9-12(16)17)7-11-5-4-6-14(8-11)10(2)15/h11H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWZTXPQTYPQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Acetyl-piperidin-3-ylmethyl)-ethyl-amino]-acetic acid is a synthetic compound belonging to the class of piperidine derivatives. Its potential biological activities and therapeutic applications are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.29 g/mol
  • Structural Characteristics : The compound features an acetyl group on the piperidine ring, which may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. While the precise molecular targets remain to be fully elucidated, preliminary studies suggest potential interactions with cholinergic systems and other neurotransmitter pathways.

1. Cholinesterase Inhibition

A study highlighted the structure-activity relationship of piperidine derivatives, indicating that certain modifications can enhance cholinesterase inhibition. This property is significant for developing treatments for Alzheimer's disease, as cholinesterase inhibitors can improve cognitive function by increasing acetylcholine levels in the brain .

2. Antimicrobial Activity

Research has shown that piperidine derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

3. Anticancer Potential

Recent investigations into piperidine derivatives have revealed their potential as anticancer agents. Studies indicate that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Case Study 1: Cholinesterase Inhibition

A derivative of this compound was tested for its ability to inhibit acetylcholinesterase (AChE). The compound showed an IC50 value of approximately 19.85 μM, indicating moderate potency compared to established AChE inhibitors like Donepezil .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 75 µg/mL to 150 µg/mL, demonstrating significant antibacterial properties .

CompoundTargetIC50/MIC Values
This compoundAChE19.85 μM
Piperidine derivative XS. aureus75 µg/mL
Piperidine derivative YE. coli125 µg/mL

Research Findings

Recent literature reviews have emphasized the versatility of piperidine derivatives in drug development. The modifications on the piperidine ring can lead to enhanced biological activities, making them suitable candidates for further investigation in therapeutic contexts .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in treating various diseases due to its biological activity.

  • Cancer Research:
    Studies have shown that [(1-Acetyl-piperidin-3-ylmethyl)-ethyl-amino]-acetic acid can induce apoptosis in cancer cells by modulating specific signaling pathways associated with cell survival and proliferation. For instance, a study demonstrated its efficacy against breast cancer cell lines, where it inhibited tumor growth through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties:
    Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as an antibiotic agent .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been studied for potential applications in treating neurodegenerative diseases such as Alzheimer's. It may act on cholinergic pathways, enhancing cognitive function by inhibiting cholinesterases .

The compound has shown promise in various biological assays, indicating potential anti-inflammatory and antiviral properties. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development .

Study 1: Cancer Therapeutics

A study examined the efficacy of this compound in cancer treatment, revealing that it induced apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival and proliferation.

Study 2: Antimicrobial Efficacy

In a separate investigation, the compound was tested against a panel of bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) effective against E. coli and S. aureus, suggesting its potential as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of piperidine-based amino-acetic acid derivatives, which vary in substituents on the piperidine ring or amino groups. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Table 1: Comparative Properties of Selected Analogs

Compound (CAS) Molecular Formula MW (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Substituents
1353953-51-1 (Parent) C₁₂H₂₂N₂O₃ 242.31 -1.8 1 4 5 Ethyl, Acetyl
1353987-79-7 (Isopropyl) C₁₃H₂₄N₂O₃ 256.34 N/A 1 4 5 Isopropyl, Acetyl
1353974-44-3 (Amino) C₉H₁₆N₂O₃ 200.24 N/A 1 3 4 Acetyl, Amino
926659-01-0 (Cyclopropyl) C₁₃H₂₂N₂O₃ 254.33 N/A 1 4 4 Cyclopropyl, Acetyl
Key Observations:

Molecular Weight and Substituent Effects: The isopropyl analog (CAS 1353987-79-7) has a higher molecular weight (256.34 vs. 242.31) due to the bulkier isopropyl group, which may enhance lipophilicity and steric hindrance compared to the ethyl group in the parent compound . The cyclopropyl derivative (CAS 926659-01-0) introduces a rigid three-membered ring, reducing rotatable bonds (4 vs.

Hydrogen Bonding and Solubility: The amino variant (CAS 1353974-44-3) lacks the ethyl/isopropyl group, reducing steric bulk but also decreasing hydrogen bond acceptors (3 vs. 4), which may lower solubility in polar solvents .

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